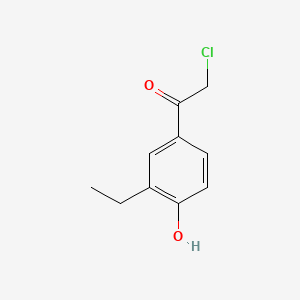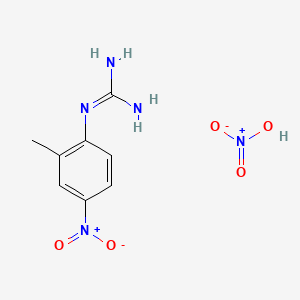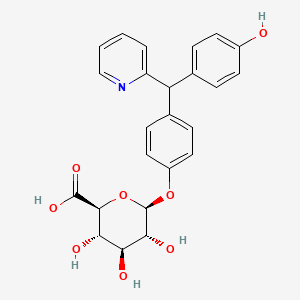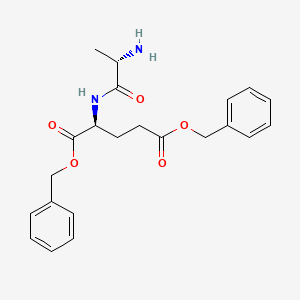
3β,5β-Tetrahydro Cortisone 3,21-Diacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Metabolism and Diagnostic Applications
- Steroid Metabolism and Diagnostic Markers: Research has identified specific metabolites and enzymes involved in steroid metabolism, such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) which converts cortisone to cortisol, primarily in the liver and visceral adipose tissue. This conversion process has implications for metabolic disorders and is a focal point for understanding obesity and insulin resistance mechanisms (Baudrand et al., 2011). Additionally, the synthesis and application of tetrahydrocorticosteroids, including THCA, as internal standards for mass spectrometry in clinical and biochemical studies highlight the role of these compounds in diagnostic assays (Ikegawa et al., 2011).
Pharmacological and Therapeutic Insights
- Neuroactive Steroid Quantification: The development of LC-MS/MS assays for quantifying neuroactive steroids, including THCA derivatives, in pregnancy elucidates the complex interplay between stress hormones and pregnancy outcomes. This research underscores the potential of THCA and related compounds in advancing clinical diagnostic tools and understanding perinatal depression (Mayne et al., 2021).
- Biotransformation and Synthesis of Steroids: Biotransformation studies with Rhodococcus rhodnii have led to the synthesis of novel steroids from cortisone, demonstrating the potential of microbial systems in generating new therapeutic compounds with reduced side effects (Zappaterra et al., 2021). Furthermore, efficient procedures for synthesizing key intermediates for halogenated corticosteroids indicate the significance of THCA in the pharmaceutical production of anti-inflammatory drugs (Huy et al., 2020).
Endocrine and Metabolic Health
- Adrenocortical Activity Measurement: Non-invasive techniques for measuring adrenocortical activity using faecal corticosterone metabolites offer new avenues for stress and health monitoring in biomedical research, with implications for human health studies (Lepschy et al., 2007).
- Impact on Hypertension and Metabolic Syndrome: Investigations into the activity of 11β-HSD enzymes, which are responsible for the interconversion of cortisol and cortisone, provide insights into their role in hypertension, metabolic syndrome, and the potential therapeutic targeting of these enzymes to treat these conditions (Allende et al., 2014).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of 3β,5β-Tetrahydro Cortisone 3,21-Diacetate can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "Cholesterol", "Chloranil", "Methanesulfonic acid", "Acetic anhydride", "Sodium hydroxide", "Methanol", "Diethyl ether", "Tetrahydrofuran", "Dichloromethane", "Triethylamine", "Pyridine", "Dimethylformamide", "Ethyl acetate", "Sodium bicarbonate", "Water" ], "Reaction": [ "1. Cholesterol is first converted to 5β-Cholestane-3,6-dione by oxidation with chloranil in methanesulfonic acid.", "2. 5β-Cholestane-3,6-dione is then reacted with acetic anhydride in the presence of sodium hydroxide to form 3β-Acetoxy-5β-Cholestane-6-one.", "3. The acetyl group on the 3β position is then hydrolyzed using methanol and sodium hydroxide to obtain 3β-Hydroxy-5β-Cholestane-6-one.", "4. 3β-Hydroxy-5β-Cholestane-6-one is then reduced to 3β,5β-Tetrahydrocholesterol using sodium borohydride in tetrahydrofuran.", "5. The resulting 3β,5β-Tetrahydrocholesterol is then acetylated with acetic anhydride in dichloromethane in the presence of triethylamine to obtain 3β,5β-Tetrahydrocholesterol 3-Acetate.", "6. 3β,5β-Tetrahydrocholesterol 3-Acetate is then reacted with pyridine and 3,5-Dinitrobenzoic acid in dichloromethane to form 3β,5β-Tetrahydrocholesterol 3,5-Dinitrobenzoate.", "7. The 3β,5β-Tetrahydrocholesterol 3,5-Dinitrobenzoate is then reduced using sodium borohydride in dimethylformamide to obtain 3β,5β-Tetrahydro Cortisone.", "8. Finally, 3β,5β-Tetrahydro Cortisone is acetylated with acetic anhydride in the presence of pyridine and ethyl acetate to form 3β,5β-Tetrahydro Cortisone 3,21-Diacetate." ] } | |
CAS-Nummer |
4003-93-4 |
Produktname |
3β,5β-Tetrahydro Cortisone 3,21-Diacetate |
Molekularformel |
C25H36O7 |
Molekulargewicht |
448.556 |
IUPAC-Name |
[2-[(3S,5R,8S,9S,10S,13S,14S,17R)-3-acetyloxy-17-hydroxy-10,13-dimethyl-11-oxo-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C25H36O7/c1-14(26)31-13-21(29)25(30)10-8-19-18-6-5-16-11-17(32-15(2)27)7-9-23(16,3)22(18)20(28)12-24(19,25)4/h16-19,22,30H,5-13H2,1-4H3/t16-,17+,18+,19+,22-,23+,24+,25+/m1/s1 |
InChI-Schlüssel |
PXQRJZNDFRAFTF-JWGYNNGLSA-N |
SMILES |
CC(=O)OCC(=O)C1(CCC2C1(CC(=O)C3C2CCC4C3(CCC(C4)OC(=O)C)C)C)O |
Synonyme |
3β,17,21-Trihydroxy-5β-pregnane-11,20-dione 3,21-Diacetate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[4-[[4-(Chloromethyl)benzoyl]amino]-2-methylphenyl]-4-(3-pyridyl)-2-pyrimidineamine](/img/structure/B588368.png)

![2-[2,7-Dimethyl-3,6-bis(ethylamino)-9-cyano-9H-xanthene-9-yl]benzoic acid ethyl ester](/img/structure/B588373.png)






